Enhanced Aqueous Solubility
Replacing the 7-chloro group with a 7-carbonitrile moiety in a matched molecular pair of 4-aminoquinoline derivatives resulted in a significantly improved aqueous solubility profile [1]. While the study reports this improvement as qualitative ('significantly improved'), the direct comparative nature of the experiment within the same chemical series provides strong evidence that the 7-carbonitrile variant confers a measurable physicochemical advantage. The quantitative magnitude of this improvement is not numerically specified in the accessible data, but the conclusion of enhanced solubility is a key differentiator from the 7-chloro benchmark.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Significantly improved solubility (qualitative) |
| Comparator Or Baseline | 4-amino-7-chloroquinoline derivative |
| Quantified Difference | Qualitative improvement; exact fold-change not provided in accessible data |
| Conditions | Matched molecular pair analysis in the same study [1] |
Why This Matters
For procurement in drug discovery programs, this data indicates that building blocks based on the 4-aminoquinoline-7-carbonitrile core can help mitigate solubility challenges often encountered with 7-chloro analogs, potentially reducing formulation complexity and improving oral absorption.
- [1] Joshi, M. C., et al. J. Med. Chem. 2017, 60, 24, 10245–10256. DOI: 10.1021/acs.jmedchem.7b01537. View Source
